

The Therapeutic Promise of Substituted Imidazole Methanols: A Technical Guide

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Compound of Interest

Compound Name: *1H-Imidazole-4-methanol, 5-methyl-2-phenyl-*

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For Researchers, Scientists, and Drug Development Professionals

Substituted imidazole methanols represent a promising class of heterocyclic compounds with a wide spectrum of potential therapeutic applications. The imidazole core, a five-membered aromatic heterocycle containing two nitrogen atoms, is a key pharmacophore found in numerous clinically approved drugs. The addition of a methanol group and other substituents allows for fine-tuning of the molecule's physicochemical properties, influencing its absorption, distribution, metabolism, excretion, and, ultimately, its biological activity. This technical guide provides an in-depth overview of the current understanding of substituted imidazole methanols, focusing on their potential applications in oncology, infectious diseases, and neurodegenerative disorders.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the biological activity of substituted imidazole methanols and related imidazole derivatives.

Table 1: Anticancer Activity of Substituted Imidazole Derivatives

Due to a lack of specific data for substituted imidazole methanols, this table presents data for a broader class of substituted imidazole derivatives to highlight their potential. The structural similarity suggests that imidazole methanols could exhibit comparable activities.

Compound ID	Structure	Cancer Cell Line	IC50 (µM)	Reference
Kim-161 (5a)	Substituted Imidazole	T24 (Urothelial Carcinoma)	56.11	[1]
Kim-111 (5b)	Substituted Imidazole	T24 (Urothelial Carcinoma)	67.29	[1]
Derivative 5a	Imidazole-Thiazole Hybrid	Not Specified	33.52	[2]
BI9	Benzotriazole-substituted imidazol-2-thione	MCF-7 (Breast)	3.57	[2]
BI9	Benzotriazole-substituted imidazol-2-thione	HL-60 (Leukemia)	0.40	[2]
BI9	Benzotriazole-substituted imidazol-2-thione	HCT-116 (Colon)	2.63	[2]
Imidazole Derivative 5	N-1 arylidene amino imidazole-2-thione	MCF-7, HepG2, HCT-116	< 5	[2]

Table 2: Antifungal Activity of Substituted Imidazole Methanols and Derivatives

Compound ID	Structure	Fungal Strain	MIC (µg/mL)	Reference
SAM3	(2-methyl-1H-imidazol-1-yl)methanol	Candida spp.	200 - 312.5	[3]
SAM5	(1H-benzo[d]imidazol-1-yl)methanol	Candida spp.	200 - 312.5	[3]
Compound 2a	Tribromo-imidazole derivative	A. niger	12.5	
Compound 2c	Tribromo-imidazole derivative	B. substillis	6.25	

Table 3: Antimicrobial Activity of Substituted Imidazole Derivatives

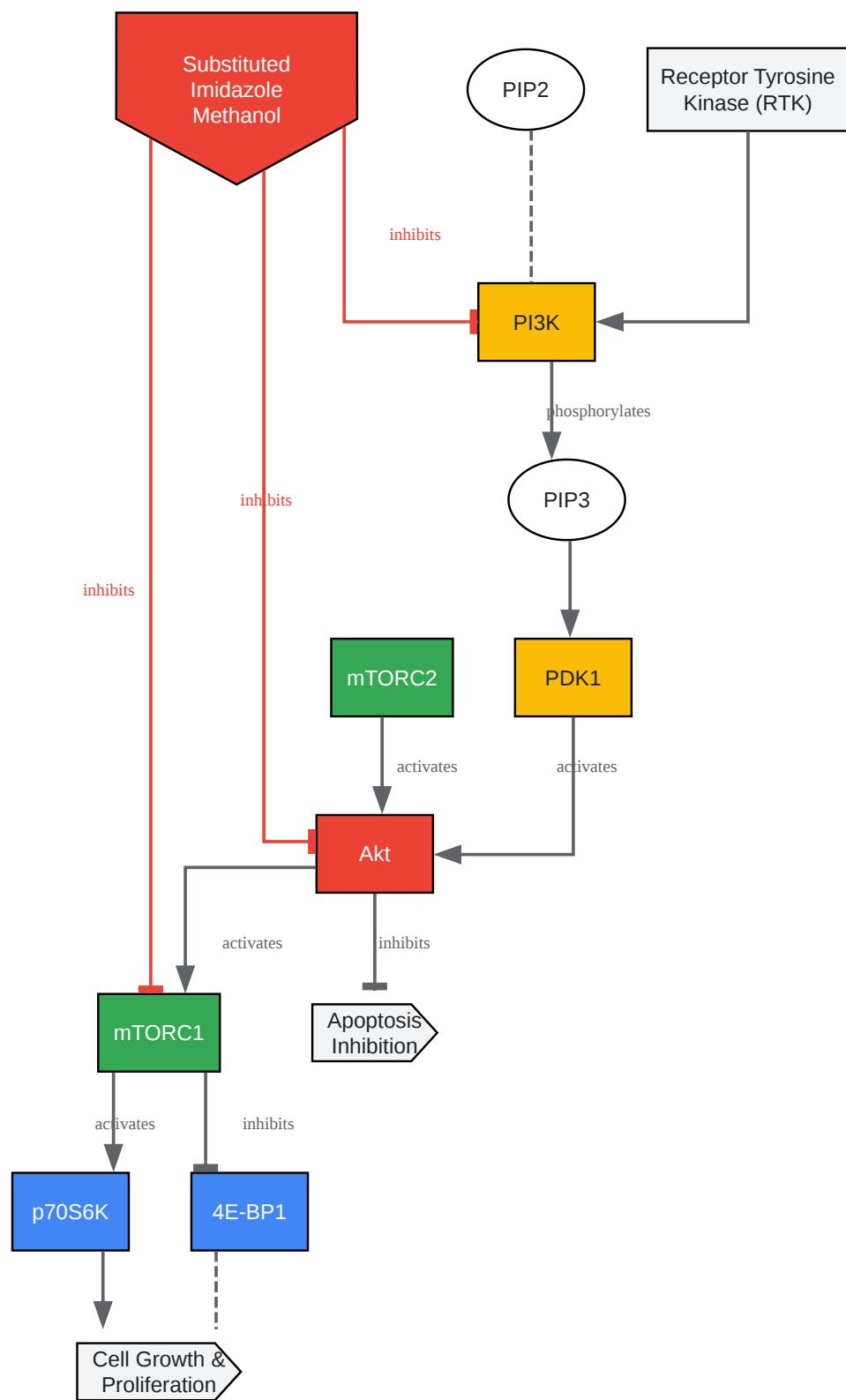
Compound ID	Structure	Bacterial Strain	MIC (µg/mL)	Reference
HL1	Imidazole Derivative	Staphylococcus aureus	625	[4]
HL1	Imidazole Derivative	MRSA	1250	[4]
HL2	Imidazole Derivative	Staphylococcus aureus	625	[4]
HL2	Imidazole Derivative	MRSA	625	[4]
HL2	Imidazole Derivative	Escherichia coli	2500	[4]
HL2	Imidazole Derivative	Pseudomonas aeruginosa	2500	[4]
HL2	Imidazole Derivative	Acinetobacter baumannii	2500	[4]
Compound 1b	Tribromo-imidazole derivative	E. coli	Superior to Streptomycin	
Compound 1c	Tribromo-imidazole derivative	E. coli	Superior to Streptomycin	
Compound 2a	Tribromo-imidazole derivative	E. coli	Superior to Streptomycin	

Key Signaling Pathways and Mechanisms of Action

Substituted imidazoles exert their therapeutic effects through various mechanisms of action, often involving the modulation of key signaling pathways.

PI3K/Akt/mTOR Signaling Pathway in Cancer

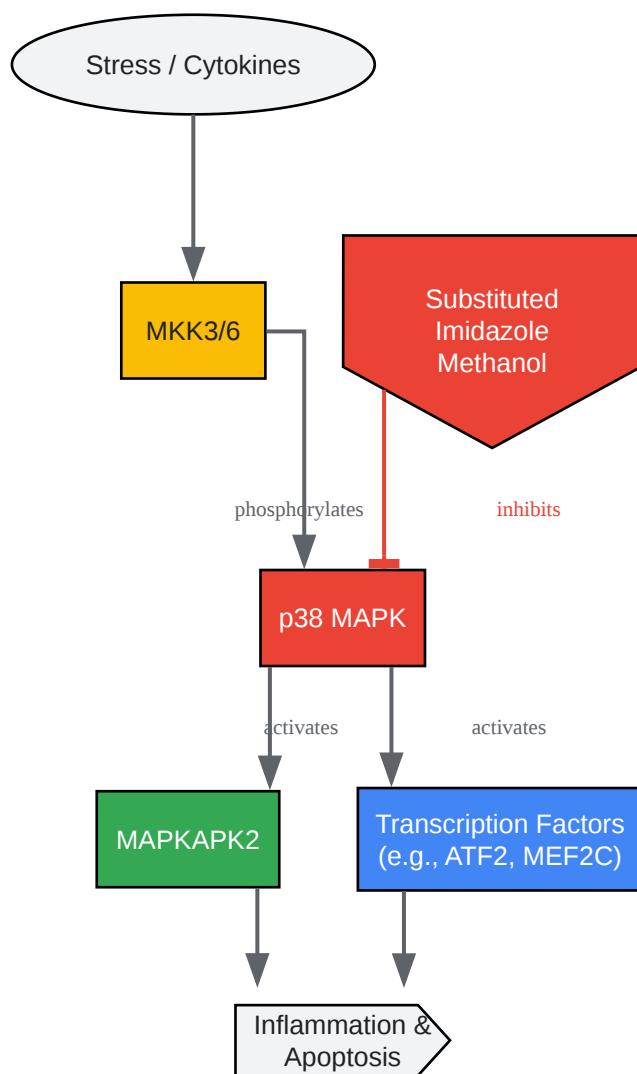
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.^{[5][6][7][8]} Its aberrant activation is a common feature in many cancers, making it a prime target for anticancer drug development.^{[5][8]} Substituted imidazoles have been investigated as inhibitors of this pathway.^[9]

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PI3K/Akt/mTOR signaling pathway and points of inhibition.

p38 MAPK Signaling Pathway in Inflammation and Cancer

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[10] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Certain substituted imidazoles have been identified as potent inhibitors of p38 MAPK.[10]



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p38 MAPK signaling pathway and point of inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section provides protocols for the synthesis of substituted imidazole methanols and for key biological assays.

Synthesis of Substituted Imidazole Methanols

Protocol 1: Synthesis of (1-pentyl-1H-imidazol-2-yl)methanol[11][12][13]

This synthesis involves a two-step process: N-alkylation of imidazole followed by hydroxymethylation at the C2 position.

- Step 1: N-Alkylation of Imidazole to form 1-pentyl-1H-imidazole
 - To a solution of imidazole (1 equivalent) in toluene, add potassium carbonate (2 equivalents).
 - Stir the mixture and add 1-bromopentane (1.5 equivalents) dropwise.
 - Heat the reaction mixture to reflux and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
 - Cool the reaction mixture to room temperature and remove the inorganic salts by filtration.
 - Concentrate the filtrate under reduced pressure.
 - Purify the crude 1-pentyl-1H-imidazole by column chromatography on silica gel.
- Step 2: Formylation and Reduction to (1-pentyl-1H-imidazol-2-yl)methanol
 - Dissolve 1-pentyl-1H-imidazole (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.
 - Add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -70 °C.
 - Stir the mixture at -78 °C for 1 hour.
 - Add anhydrous N,N-dimethylformamide (DMF) (1.2 equivalents) dropwise.
 - Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

- Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
- Extract the product with dichloromethane.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 1-pentyl-1H-imidazole-2-carbaldehyde.
- Dissolve the crude aldehyde in methanol and cool in an ice bath.
- Add sodium borohydride (1.5 equivalents) portion-wise.
- Stir the reaction mixture for 2-3 hours at room temperature and monitor by TLC.
- Remove the solvent under reduced pressure.
- Add water and extract with an organic solvent.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
- Purify by column chromatography to obtain (1-pentyl-1H-imidazol-2-yl)methanol.

Protocol 2: Synthesis of (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol[14]

This synthesis involves the reduction of a corresponding imidazole-2-carboxylate.

- Dissolve lithium aluminum hydride (1.4 equivalents) in dry THF in a round-bottomed flask under an inert gas and cool in an ice/water bath.
- Separately dissolve ethyl 4-(adamantan-1-yl)-1-isopropyl-1H-imidazole-2-carboxylate (1 equivalent) in dry THF.
- Add the carboxylate solution dropwise to the stirred lithium aluminum hydride solution under an inert gas.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

- Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water.
- Filter the resulting white precipitate and wash with THF.
- Combine the filtrate and washes and remove the solvent under reduced pressure to yield the crude product.
- Purify by column chromatography to obtain (4-(adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol.

Protocol 3: Synthesis of 1H-imidazole-1-methanol[15]

- Under an argon atmosphere, add imidazole (167.2 mmol) to an ice-cold mixture of paraformaldehyde (167 mmol) and 1,4-dioxane (45 mL, degassed) in a two-neck round-bottom flask.
- Remove the reaction mixture from the ice bath, bring it to room temperature, and stir for an additional 2 hours.
- Heat the reaction at 334 K overnight with stirring for 12 hours.

Biological Assays

Protocol 4: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination[4]

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

- Prepare a stock solution of the test compound in a suitable solvent (e.g., 10% DMSO).
- Perform serial two-fold dilutions of the test compound in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
- Prepare an inoculum of the test microorganism and adjust its turbidity to match the 0.5 McFarland standard.

- Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5×10^5 CFU/mL in each well.
- Add the standardized inoculum to each well of the microtiter plate.
- Include positive (broth + inoculum) and negative (broth only) controls.
- Incubate the plate at 37°C for 18-24 hours.
- The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

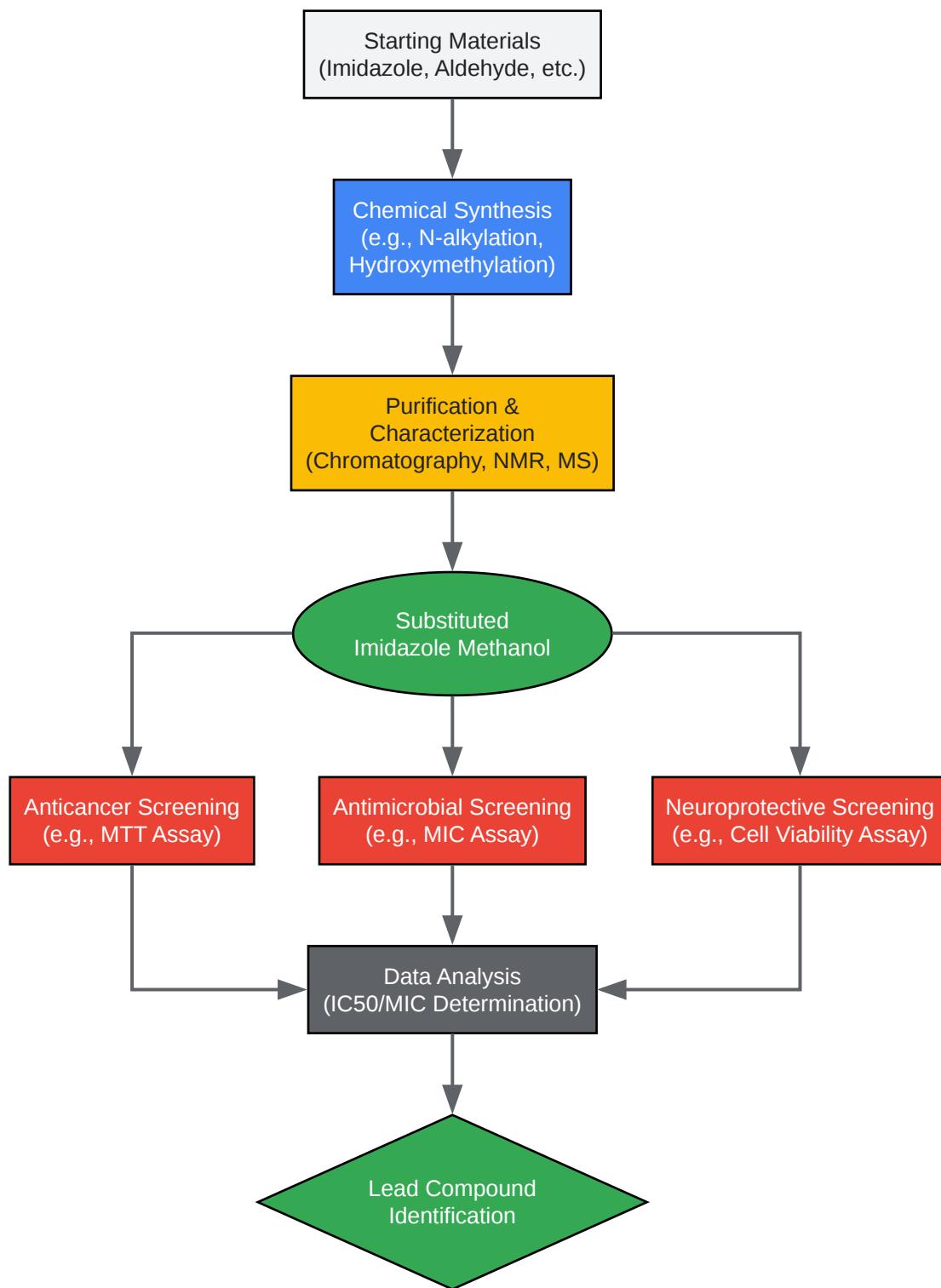
Protocol 5: In Vitro Tubulin Polymerization Assay[16][17][18]

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

- Reconstitute purified tubulin protein in a suitable buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9, with 1 mM GTP).
- Add the test compound at the desired concentration to the tubulin solution in a 96-well plate.
- Use a known tubulin polymerization inhibitor (e.g., colchicine) and a stabilizer (e.g., paclitaxel) as controls.
- Initiate polymerization by incubating the plate at 37°C.
- Monitor the increase in absorbance or fluorescence over time using a plate reader. A decrease in the rate or extent of polymerization compared to the control indicates inhibitory activity.

Experimental and Synthetic Workflows

Visualizing the workflow from synthesis to biological evaluation is essential for planning and executing research projects.

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